5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methylcarbamoyl group, and a benzothiophene moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzothiophene core, followed by the introduction of the hydroxyphenyl and methylcarbamoyl groups. The final step involves the formation of the pyrazole ring.
Benzothiophene Core Synthesis: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a substitution reaction, often using a phenol derivative and a suitable leaving group.
Methylcarbamoyl Group Addition: The methylcarbamoyl group is added through a carbamoylation reaction, typically using methyl isocyanate or a similar reagent.
Pyrazole Ring Formation: The final step involves the cyclization of the intermediate compound to form the pyrazole ring, which can be achieved using hydrazine or a hydrazine derivative under acidic or basic conditions.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide: This compound lacks the benzothiophene and methylcarbamoyl groups, making it less complex and potentially less versatile in its applications.
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide: This compound lacks the hydroxyphenyl group, which may affect its reactivity and biological activity.
5-(2-hydroxyphenyl)-N-[4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide:
Properties
Molecular Formula |
C20H20N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3S/c1-21-19(27)17-12-7-3-5-9-16(12)28-20(17)22-18(26)14-10-13(23-24-14)11-6-2-4-8-15(11)25/h2,4,6,8,10,25H,3,5,7,9H2,1H3,(H,21,27)(H,22,26)(H,23,24) |
InChI Key |
BARSUKUQWANCAS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O |
Origin of Product |
United States |
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